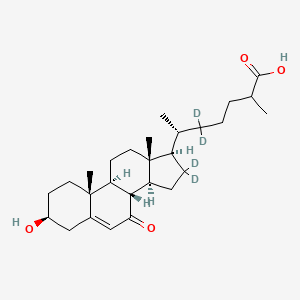
27-Carboxy-7-keto Cholesterol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
27-Carboxy-7-keto Cholesterol-d4 is a deuterated form of 27-Carboxy-7-keto Cholesterol. This compound is a stable isotope-labeled sterol, which is often used in scientific research for tracing and studying metabolic pathways. The molecular formula of this compound is C27H38D4O4, and it has a molecular weight of 434.64 .
Vorbereitungsmethoden
The synthesis of 27-Carboxy-7-keto Cholesterol-d4 involves the incorporation of deuterium atoms into the parent compound, 27-Carboxy-7-keto Cholesterol. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction:
Oxidation and Carboxylation: The parent compound undergoes oxidation to introduce the keto group at the 7th position and carboxylation at the 27th position.
Purification: The final product is purified using chromatographic techniques to ensure high purity and isotopic enrichment
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demand. These methods involve optimized reaction conditions and advanced purification techniques to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
27-Carboxy-7-keto Cholesterol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The carboxyl group at the 27th position can undergo substitution reactions to form esters or amides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
27-Carboxy-7-keto Cholesterol-d4 has a wide range of scientific research applications:
Chemistry: It is used as a tracer in metabolic studies to understand cholesterol metabolism and its derivatives.
Biology: The compound helps in studying the role of cholesterol and its metabolites in cellular processes.
Medicine: It is used in research related to cardiovascular diseases, cancer, and other conditions associated with cholesterol metabolism.
Industry: The compound is used in the development of pharmaceuticals and as a reference material in analytical chemistry .
Wirkmechanismus
The mechanism of action of 27-Carboxy-7-keto Cholesterol-d4 involves its interaction with molecular targets and pathways related to cholesterol metabolism. The compound acts as a competitive inhibitor of enzymes involved in cholesterol biosynthesis and metabolism. It also modulates the activity of nuclear receptors, such as the estrogen receptor, influencing various physiological processes .
Vergleich Mit ähnlichen Verbindungen
27-Carboxy-7-keto Cholesterol-d4 is unique due to its deuterium labeling, which allows for precise tracing in metabolic studies. Similar compounds include:
27-Hydroxycholesterol: A cholesterol metabolite involved in various physiological processes.
7-Ketocholesterol: Another oxidized form of cholesterol with distinct biological activities.
27-Carboxycholesterol: A related compound with a carboxyl group at the 27th position but lacking the keto group at the 7th position
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in research applications.
Eigenschaften
Molekularformel |
C27H42O4 |
|---|---|
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
(6R)-5,5-dideuterio-6-[(3S,8S,9S,10R,13R,14S,17R)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid |
InChI |
InChI=1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-22,24,28H,5-14H2,1-4H3,(H,30,31)/t16-,17?,19+,20-,21+,22+,24+,26+,27-/m1/s1/i6D2,8D2 |
InChI-Schlüssel |
QOEPZHFZXUROGV-QCIFEKBCSA-N |
Isomerische SMILES |
[2H]C1(C[C@H]2[C@H]3[C@H](CC[C@@]2([C@H]1[C@H](C)C([2H])([2H])CCC(C)C(=O)O)C)[C@]4(CC[C@@H](CC4=CC3=O)O)C)[2H] |
Kanonische SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13851448.png)
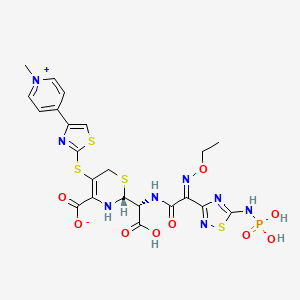
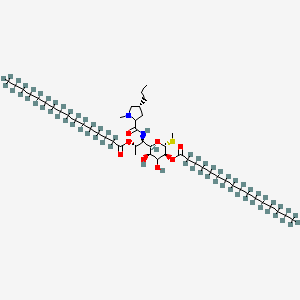
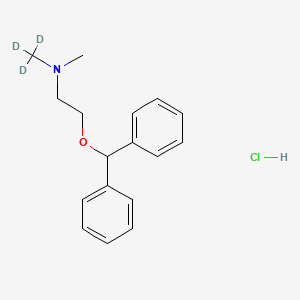
![[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide](/img/structure/B13851467.png)
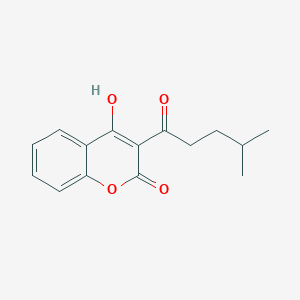
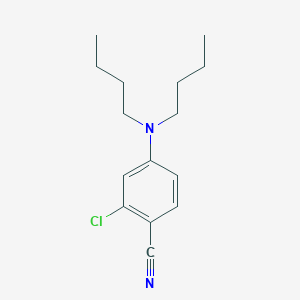
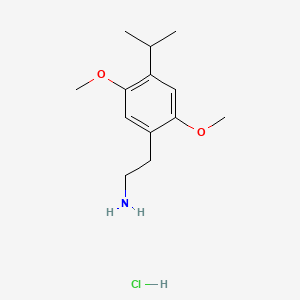
![2-Methyl-2-[[2-[2-(4-nitrophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1,3-dioxolane](/img/structure/B13851499.png)
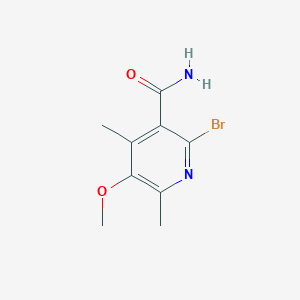
![[2-Methyl-5-(4-methylsulphonyl)phenyl-3-(2-methoxyethyl)-1-phenyl]-1H-pyrrole](/img/structure/B13851502.png)
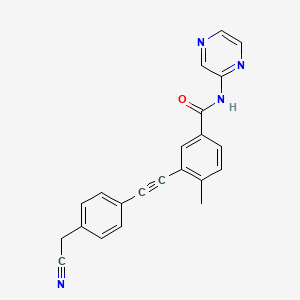
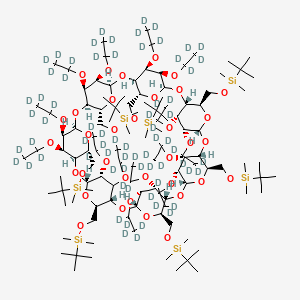
![Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH](/img/structure/B13851507.png)
